molecular formula C6H8O B3342408 2-Vinyl-2-butenal CAS No. 20521-42-0

2-Vinyl-2-butenal

Cat. No.: B3342408
CAS No.: 20521-42-0
M. Wt: 96.13 g/mol
InChI Key: XOBGIOGZLQNHMM-GQCTYLIASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Vinyl-2-butenal can be synthesized through various chemical reactions. One common method involves the oxidation of 2-butenal. This process typically requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is often produced through the aldol condensation of acetaldehyde and acetone, followed by dehydration. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Vinyl-2-butenal undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Vinyl-2-butenal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-vinyl-2-butenal involves its reactivity with nucleophiles due to the presence of the aldehyde group. This reactivity allows it to form various adducts and intermediates in chemical reactions. The vinyl group also participates in addition reactions, further enhancing its versatility in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Vinyl-2-butenal is unique due to the presence of both an aldehyde and a vinyl group, which provides a combination of reactivity that is not commonly found in other compounds. This dual functionality makes it a valuable intermediate in various chemical syntheses .

Properties

CAS No.

20521-42-0

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

(E)-2-ethenylbut-2-enal

InChI

InChI=1S/C6H8O/c1-3-6(4-2)5-7/h3-5H,1H2,2H3/b6-4+

InChI Key

XOBGIOGZLQNHMM-GQCTYLIASA-N

Isomeric SMILES

C/C=C(\C=C)/C=O

SMILES

CC=C(C=C)C=O

Canonical SMILES

CC=C(C=C)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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